molecular formula C24H27N5O6S2 B6044743 (2E)-2-{(2E)-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide

(2E)-2-{(2E)-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide

Cat. No.: B6044743
M. Wt: 545.6 g/mol
InChI Key: WXLUNFKWMAUDMS-RWPZCVJISA-N
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Description

The compound (2E)-2-{(2E)-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide is a complex organic molecule featuring multiple functional groups, including a benzodioxole ring, a hydrazone linkage, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{(2E)-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide typically involves multiple steps The hydrazone linkage is then formed through a condensation reaction with hydrazine derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{(2E)-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(2E)-2-{(2E)-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-{(2E)-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    Peptidomimetic compounds: Share structural motifs and are used in medicinal chemistry.

Uniqueness

(2E)-2-{(2E)-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinylidene}-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide: is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2E)-2-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidenehydrazinylidene]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O6S2/c1-15(2-3-17-6-9-19-20(12-17)35-14-34-19)28-29-24-27-22(30)13-21(36-24)23(31)26-11-10-16-4-7-18(8-5-16)37(25,32)33/h4-9,12,21H,2-3,10-11,13-14H2,1H3,(H,26,31)(H2,25,32,33)(H,27,29,30)/b28-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLUNFKWMAUDMS-RWPZCVJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1NC(=O)CC(S1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)CC(S1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)/CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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